molecular formula C15H29N3O3 B11835355 tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate CAS No. 887581-03-5

tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate

Cat. No.: B11835355
CAS No.: 887581-03-5
M. Wt: 299.41 g/mol
InChI Key: JONGWHDDRYNNOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a morpholine group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the morpholine group and the tert-butyl ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

Uniqueness

What sets tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the morpholine group, in particular, adds to its versatility and potential for diverse applications.

Properties

CAS No.

887581-03-5

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 3-(3-morpholin-4-ylpropylamino)azetidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-11-13(12-18)16-5-4-6-17-7-9-20-10-8-17/h13,16H,4-12H2,1-3H3

InChI Key

JONGWHDDRYNNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCOCC2

Origin of Product

United States

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